1,4-Dithiaspiro[4.5]decane-2,3-dione
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Overview
Description
1,4-Dithiaspiro[45]decane-2,3-dione is a chemical compound with the molecular formula C8H12O2S2 It is characterized by a spirocyclic structure containing two sulfur atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiaspiro[4.5]decane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of a cyclic ketone with a thiol under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dithiaspiro[4.5]decane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-Dithiaspiro[4.5]decane-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the spirocyclic structure can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but contains nitrogen atoms instead of sulfur.
1,6-Dioxaspiro[4.5]decane-2,7-dione: This compound has oxygen atoms in the spirocyclic structure, leading to different chemical properties and reactivity.
Uniqueness
1,4-Dithiaspiro[4.5]decane-2,3-dione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .
Properties
CAS No. |
4475-47-2 |
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Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H10O2S2/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h1-5H2 |
InChI Key |
BSXLEFMXFCLZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SC(=O)C(=O)S2 |
Origin of Product |
United States |
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